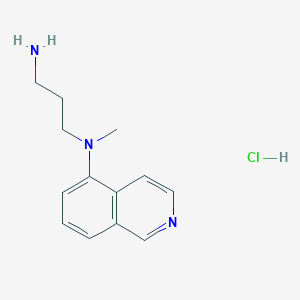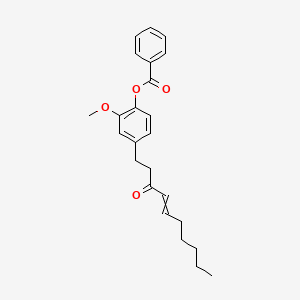
2-Methoxy-4-(3-oxodec-4-EN-1-YL)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(3-oxodec-4-EN-1-YL)phenyl benzoate is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a phenyl ring, and a benzoate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(3-oxodec-4-EN-1-YL)phenyl benzoate typically involves the esterification of 2-methoxy-4-(3-oxodec-4-EN-1-YL)phenol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(3-oxodec-4-EN-1-YL)phenyl benzoate undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxodecyl chain can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-(3-oxodec-4-EN-1-YL)phenyl benzoate.
Reduction: Formation of 2-methoxy-4-(3-hydroxydec-4-EN-1-YL)phenyl benzoate.
Substitution: Formation of 2-chloro-4-(3-oxodec-4-EN-1-YL)phenyl benzoate or 2-bromo-4-(3-oxodec-4-EN-1-YL)phenyl benzoate.
Scientific Research Applications
2-Methoxy-4-(3-oxodec-4-EN-1-YL)phenyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit specific signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as rheumatoid arthritis and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(3-oxodec-4-EN-1-YL)phenyl benzoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and cell proliferation. By inhibiting this pathway, the compound can reduce inflammation and potentially slow down the progression of certain diseases.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(3-oxodec-4-EN-1-YL)phenol: Lacks the benzoate ester group but shares similar anti-inflammatory properties.
4-Methoxyphenyl benzoate: Lacks the oxodecyl chain but is used in similar chemical reactions.
2-Methoxy-4-(3-hydroxydec-4-EN-1-YL)phenyl benzoate: A reduced form of the compound with a hydroxyl group instead of a carbonyl group.
Uniqueness
2-Methoxy-4-(3-oxodec-4-EN-1-YL)phenyl benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit the STAT3 pathway makes it particularly valuable in the development of anti-inflammatory and anti-cancer therapies.
Properties
CAS No. |
624726-97-2 |
|---|---|
Molecular Formula |
C24H28O4 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[2-methoxy-4-(3-oxodec-4-enyl)phenyl] benzoate |
InChI |
InChI=1S/C24H28O4/c1-3-4-5-6-10-13-21(25)16-14-19-15-17-22(23(18-19)27-2)28-24(26)20-11-8-7-9-12-20/h7-13,15,17-18H,3-6,14,16H2,1-2H3 |
InChI Key |
DQQRBUKOTBZDDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC(=O)CCC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione](/img/structure/B12587687.png)


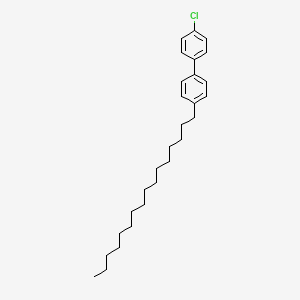
![Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl-](/img/structure/B12587707.png)

![Methanesulfonic acid--3-[(triphenylmethyl)sulfanyl]propan-1-ol (1/1)](/img/structure/B12587719.png)
![N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12587725.png)
![4-Chloro-3-{(E)-[(pyrimidin-4-yl)imino]methyl}-2H-1-benzopyran-2-one](/img/structure/B12587728.png)
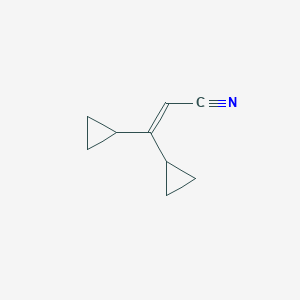
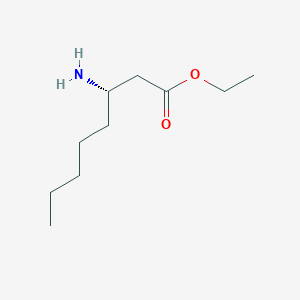
![6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587740.png)
![N-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]formamide](/img/structure/B12587741.png)
